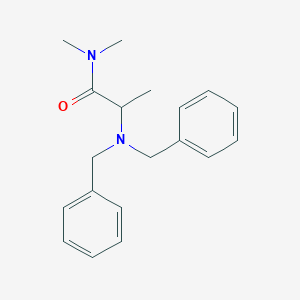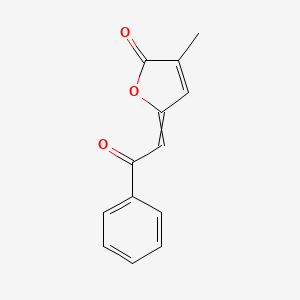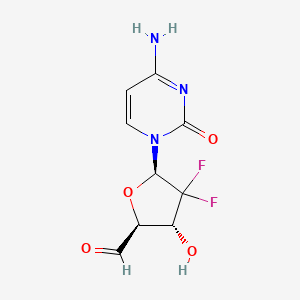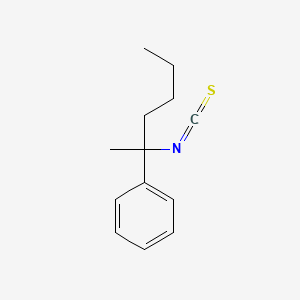![molecular formula C19H20F4O2 B14185507 1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) CAS No. 922718-40-9](/img/structure/B14185507.png)
1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) is an organic compound characterized by its unique structure, which includes a heptane backbone with two difluorobenzene groups attached via ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) typically involves the reaction of 1,7-dibromoheptane with 2,3-difluorophenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by the difluorophenol groups, forming the desired ether linkages .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the difluorobenzene groups to more reduced forms.
Substitution: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted aromatic ethers.
Aplicaciones Científicas De Investigación
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The ether linkages and difluorobenzene groups can participate in various molecular interactions, influencing the compound’s behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Butane-1,4-diylbis(oxy)]bis(2,3-difluorobenzene): Similar structure but with a shorter alkane chain.
1,1’-[Heptane-1,7-diylbis(oxy)]bis(4,1-phenylene): Similar backbone but with different aromatic groups.
Uniqueness
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene) is unique due to its specific combination of a heptane backbone and difluorobenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
922718-40-9 |
|---|---|
Fórmula molecular |
C19H20F4O2 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
1-[7-(2,3-difluorophenoxy)heptoxy]-2,3-difluorobenzene |
InChI |
InChI=1S/C19H20F4O2/c20-14-8-6-10-16(18(14)22)24-12-4-2-1-3-5-13-25-17-11-7-9-15(21)19(17)23/h6-11H,1-5,12-13H2 |
Clave InChI |
TUSZBULUXYVMDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)OCCCCCCCOC2=C(C(=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid](/img/structure/B14185426.png)


![n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine](/img/structure/B14185451.png)

![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)


![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)

![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)

![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)

